ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
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Overview
Description
Ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzobThis compound belongs to the class of dibenzazepine carbamates, which are known for their diverse biological activities .
Preparation Methods
The synthesis of ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling and subsequent reactions.
Chemical Reactions Analysis
Ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of inflammation or induction of cell death in cancer cells .
Comparison with Similar Compounds
Ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate can be compared with other dibenzazepine carbamates, such as:
- Ethyl N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo bbenzazepin-2-yl]carbamate : Known as CINPA1, this compound is a specific inhibitor of the constitutive androstane receptor .
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides : These compounds have shown significant anti-inflammatory activity .
Ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzob
Properties
Molecular Formula |
C24H29N3O3 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C24H29N3O3/c1-2-30-24(29)25-20-13-12-19-11-10-18-8-4-5-9-21(18)27(22(19)16-20)23(28)17-26-14-6-3-7-15-26/h4-5,8-9,12-13,16H,2-3,6-7,10-11,14-15,17H2,1H3,(H,25,29) |
InChI Key |
QTJNGVPQSUTHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN4CCCCC4)C=C1 |
Origin of Product |
United States |
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